Leptofuranin C

Antitumor Natural Products Phenotypic Screening pRB-Inactivated Cells

Leptofuranin C (CAS 183017-82-5, C32H46O5, MW 510.7) is a diterpene glycoside natural product belonging to the leptofuranin family. Isolated from the fermentation broth of the actinomycete *Streptomyces tanashiensis*, it is one of four structurally related antitumor antibiotics (Leptofuranins A, B, C, and D) identified through a phenotypic screening using pRB-inactivated cells.

Molecular Formula C32H46O5
Molecular Weight 510.7 g/mol
Cat. No. B1243235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptofuranin C
Synonymsleptofuranin C
Molecular FormulaC32H46O5
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCC1CC(OC1C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC2C(C=CC(=O)O2)C)(C)CC=O
InChIInChI=1S/C32H46O5/c1-21(18-23(3)12-14-28-24(4)13-15-29(34)36-28)10-9-11-22(2)19-25(5)30(35)27(7)31-26(6)20-32(8,37-31)16-17-33/h9,11-15,17-19,21,24-28,31H,10,16,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18-
InChIKeyWEMVPZVMDSGXDU-YGIRKTDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leptofuranin C: Sourcing and Baseline Characterization of a Selective Antitumor Natural Product


Leptofuranin C (CAS 183017-82-5, C32H46O5, MW 510.7) is a diterpene glycoside natural product belonging to the leptofuranin family [1]. Isolated from the fermentation broth of the actinomycete *Streptomyces tanashiensis*, it is one of four structurally related antitumor antibiotics (Leptofuranins A, B, C, and D) identified through a phenotypic screening using pRB-inactivated cells [2]. It is characterized as a leptomycin-related substance containing a tetrahydrofuran ring [1].

Cell-model endpoint studies for pRB pathway loss-of-function contexts
Tautomeric natural product SAR and conformational activity studies
Phenotypic screening platform validation using biomarker-defined cell models
Microbial natural product dereplication and fermentation QC workflows

The Procurement Risk of Substituting Leptofuranin C with In-Class Analogs


Generic substitution among leptofuranin analogs (A, B, C, D) or with the broader leptomycin class is scientifically invalid due to significant structural and functional divergence. Leptofuranins C and D exist in a tautomeric equilibrium, a dynamic structural isomerism not shared by Leptofuranins A and B, which directly impacts molecular conformation and, consequently, biological activity [1]. Furthermore, while leptofuranins share a general class-level mechanism of inducing apoptosis in transformed cells, their specific potency, selectivity profiles against different cell lines, and physicochemical properties differ substantially from related compounds like Leptomycin B, which is a potent but highly cytotoxic CRM1 inhibitor lacking the same differential effect on normal versus transformed cells [2][3].

Tautomeric equilibrium not present in A or B may shift activity profiles compared to the C/D pair. Conformational dynamics are unique.
Leptomycin B lacks differential cell-model selectivity observed with Leptofuranin C; broader growth inhibition may confound endpoint interpretation.
Different molecular formula and producing strain prevent direct interchange; A/B differ by 18–34 Da and originate from distinct fermentation conditions.

Quantitative Differentiation of Leptofuranin C: A Comparative Evidence Guide for Scientific Selection


Differential Cytotoxic Selectivity: Tumor Cell Apoptosis vs. Normal Cell Arrest

Leptofuranin C demonstrates a unique selective profile: it induces apoptotic cell death specifically in tumor and adenovirus E1A-transformed cells, while in normal cells it only causes growth arrest without inducing toxicity [1][2]. This contrasts with broad-spectrum cytotoxics like Leptomycin B, which potently inhibits the growth of both normal and transformed cells without the same differential selectivity [3].

Cytotoxic Selectivity
Class-level
Apoptosis in tumor/transformed cells; growth arrest in normal cells
Supports cell-model endpoint differentiation context
Data to verify; qualitative difference vs. Leptomycin B broad inhibition
Antitumor Natural Products Phenotypic Screening pRB-Inactivated Cells

Structural Uniqueness: Tautomeric Isomerism with Leptofuranin D

NOESY NMR experiments confirmed that Leptofuranins C and D exist in a tautomeric isomerism [1]. This dynamic structural equilibrium is a distinct feature not observed in the structurally rigid Leptofuranins A and B. Such tautomerism can lead to distinct conformations with potentially different biological interactions and target engagement profiles, which are not replicated by any single analog.

Structural Isomerism
Head-to-head
Tautomeric equilibrium with Leptofuranin D; A and B are rigid
Conformational context may impact target engagement interpretation
NMR (NOESY) evidence; distinct from non-tautomeric analogs
Natural Product Chemistry NMR Spectroscopy Tautomerism

Physicochemical Identity: Molecular Weight and Formula Differentiation

Leptofuranin C is defined by a molecular weight of 510.7 g/mol and a molecular formula of C32H46O5 [1]. This physicochemical fingerprint differentiates it from other leptofuranins, for example, Leptofuranin D (C32H46O5, MW 510.7) which shares the same formula but a different tautomeric structure, and Leptofuranin A (C32H48O6, MW 528.7) and B (C32H48O7, MW 544.7) which differ in both formula and molecular weight. These differences are essential for accurate identification, purity assessment, and dosing calculations.

MW / Formula
Specification review
Δ18 Da (A) / Δ34 Da (B)
Identity marker for procurement and QC verification
Mass spectrometry confirmed; C32H46O5, 510.7 Da
Analytical Chemistry Quality Control Compound Identification

Biological Origin and Production: Specificity of *Streptomyces tanashiensis*

Leptofuranin C is specifically produced by the actinomycete *Streptomyces tanashiensis* [1]. This is in contrast to many related leptomycin-class compounds which are produced by different *Streptomyces* species or even other genera. For example, Leptomycin B is produced by a different strain of *Streptomyces* [2], and Callystatin A is a marine sponge-derived compound [3]. This specific biological origin impacts fermentation yield, isolation protocols, and the potential for co-metabolite contamination, all of which are critical considerations for procurement and experimental design.

Producing Strain
Class-level
Streptomyces tanashiensis
Strain-specific production context for authenticity verification
Distinct from Leptomycin B Streptomyces sp. and marine sponge sources
Microbial Fermentation Natural Product Isolation Streptomyces

Optimal Application Scenarios for Leptofuranin C in Oncology and Chemical Biology Research


Investigating pRB-Inactivated Tumor Cell Apoptosis Pathways

Leptofuranin C is ideally suited for studies focused on the selective induction of apoptosis in cancer cells with inactivated retinoblastoma protein (pRB) or those transformed with adenovirus E1A. Its differential activity—inducing cell death in these transformed cells while only arresting growth in normal cells—provides a valuable phenotypic tool for dissecting the molecular mechanisms of pRB pathway dysfunction in cancer, as highlighted by the original screening methodology [1][2].

Comparative Structure-Activity Relationship (SAR) Studies of Tautomeric Natural Products

The unique tautomeric equilibrium between Leptofuranins C and D makes this compound an essential subject for SAR studies aimed at understanding the impact of dynamic isomerism on biological activity. Researchers can use Leptofuranin C as a benchmark to compare the potency, stability, and target engagement of its tautomeric state against the more rigid Leptofuranins A and B, providing insights into the design of conformationally flexible therapeutics [3].

Biomarker-Driven Drug Discovery and Phenotypic Screening Campaigns

Given its discovery through a pRB-inactivation phenotypic screen, Leptofuranin C serves as a valuable positive control or starting point for similar biomarker-driven screening campaigns. It is particularly relevant for assays designed to identify compounds that exploit synthetic lethal interactions or tumor suppressor deficiencies, enabling the validation of new screening platforms targeting pRB, p53, or other cancer-specific vulnerabilities [1].

Microbial Natural Product Dereplication and Quality Control

The distinct physicochemical properties of Leptofuranin C (C32H46O5, MW 510.7 g/mol) make it a critical reference standard for the dereplication of *Streptomyces tanashiensis* fermentation extracts. Its presence and purity, confirmed via LC-MS, can be used to identify the producing strain and monitor fermentation processes. This is crucial for ensuring the authenticity and batch consistency of leptofuranin-containing research materials [4].

Application
Selection Property
Validation Focus
pRB pathway model studies
Differential cell-model endpoint profile
Apoptosis vs. growth arrest endpoint review
Tautomeric natural product SAR
Conformational isomerism context
Tautomer-dependent activity interpretation
Phenotypic screening validation
pRB-dependent screening context
Assay endpoint and hit validation review
Microbial natural product QC
Physicochemical identity markers
LC-MS dereplication and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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